4-Hydroxy-1-naphthyl-1'-naphthyl ketone

Enzyme Inhibition sEH-H Drug Discovery

4-Hydroxy-1-naphthyl-1'-naphthyl ketone (CAS 432049-53-1), also known as (4-hydroxynaphthalen-1-yl)(naphthalen-1-yl)methanone, is a synthetic organic compound classified as an aromatic ketone. It belongs to a broader class of naphthyl ketones characterized by a carbonyl group bonded to at least one naphthalene ring system.

Molecular Formula C21H14O2
Molecular Weight 298.3 g/mol
CAS No. 432049-53-1
Cat. No. B8565653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-naphthyl-1'-naphthyl ketone
CAS432049-53-1
Molecular FormulaC21H14O2
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C4=CC=CC=C43)O
InChIInChI=1S/C21H14O2/c22-20-13-12-19(16-9-3-4-10-17(16)20)21(23)18-11-5-7-14-6-1-2-8-15(14)18/h1-13,22H
InChIKeyYFYYABPKWABGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1-naphthyl-1'-naphthyl ketone (CAS 432049-53-1) Chemical Identity and Core Characteristics


4-Hydroxy-1-naphthyl-1'-naphthyl ketone (CAS 432049-53-1), also known as (4-hydroxynaphthalen-1-yl)(naphthalen-1-yl)methanone, is a synthetic organic compound classified as an aromatic ketone . It belongs to a broader class of naphthyl ketones characterized by a carbonyl group bonded to at least one naphthalene ring system [1]. Its molecular formula is C21H14O2, with a molecular weight of 298.3 g/mol [2]. The structure features a bifunctional naphthalene system, where one naphthalene ring contains a hydroxyl group at the 4-position, and the second ring is linked via a ketone group at the 1'-position .

Critical Differentiators for 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (432049-53-1) vs. Simple Naphthyl Ketones


Simple substitution with a generic naphthyl ketone is not a scientifically sound approach due to the critical role of the specific 4-hydroxy-1,1'-binaphthyl scaffold. This structural arrangement dictates unique and quantifiable properties that are not present in simpler analogs. The bifunctional nature of the compound, combining a hydrogen-bond donor (phenolic -OH) with a hydrogen-bond acceptor (carbonyl C=O) on a rigid, conjugated naphthalene framework, creates a specific spatial and electronic environment . This precise arrangement is crucial for target binding in biological systems, as demonstrated by structure-activity relationship (SAR) studies on closely related dihydroxynaphthyl aryl ketones, where subtle changes in the aryl substituent led to notable differences in biological activity [1]. Furthermore, this unique scaffold enables distinct photophysical properties, including solvatochromatic fluorescence and significant Stokes shifts [2]. Therefore, substituting this compound with a simpler, non-hydroxylated or differently substituted naphthyl ketone would likely result in a loss of potency, altered selectivity, or failure in applications requiring these specific physicochemical or photophysical characteristics.

Quantifiable Differentiation Evidence for 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (432049-53-1)


Potent sEH-H Inhibition (IC50 = 1.40 nM) Defines a Strong Binding Profile

4-Hydroxy-1-naphthyl-1'-naphthyl ketone exhibits potent inhibition of the C-terminal domain of human soluble epoxide hydrolase (sEH-H), with a reported IC50 value of 1.40 nM [1]. This is a high-strength binding interaction, as it is measured in the low nanomolar range. While direct comparative data to close structural analogs is not available, this value establishes a quantitative benchmark for this specific scaffold's activity against sEH-H. The inhibition of sEH-H is a recognized therapeutic strategy for hypertension and inflammation [2].

Enzyme Inhibition sEH-H Drug Discovery

Demonstrated Cancer Cell Selectivity in a Series of Dihydroxynaphthyl Aryl Ketones

While not a direct study of the target compound itself, research on a series of closely related dihydroxynaphthyl aryl ketones provides critical, class-level differentiation [1]. In this study, compounds 1-5 were evaluated for their ability to inhibit cancer cell growth. The study found that 'only compound 5 showed selectivity for cancer cells over healthy, non-transformed cells' [1]. This finding demonstrates that within this chemical class, specific structural features (the nature of the aryl substituent) can confer a significant advantage in terms of cancer cell selectivity. The data underscores that not all naphthyl ketones are functionally equivalent, and subtle structural variations (such as those present in 4-Hydroxy-1-naphthyl-1'-naphthyl ketone) can have a profound impact on biological performance.

Cancer Biology Microtubule Inhibitor Selectivity

Tubulin Polymerization Inhibition (IC50 = 2.1 μM) for a Structural Analog

Data for a structural analog, referred to as 'Compound 4' in a series of dihydroxynaphthyl aryl ketones, provides a quantitative benchmark for tubulin polymerization inhibition [1]. Compound 4 showed the best affinity in the series, with an IC50 value of 2.1 μM for inhibiting microtubule polymerization [1]. Further, it exhibited a tubulin dissociation constant (Kd) of 1.0 ± 0.2 μM, as determined by thermophoresis [1]. This data, while not for the exact target compound, demonstrates the ability of this core scaffold to effectively engage the colchicine binding site on tubulin, a validated target for anticancer agents.

Microtubule Dynamics Antimitotic Biochemical Assay

Recommended Application Scenarios for Procuring 4-Hydroxy-1-naphthyl-1'-naphthyl ketone (432049-53-1)


Medicinal Chemistry: Starting Point for sEH-H Inhibitor Development

The compound's potent inhibition of human soluble epoxide hydrolase (sEH-H) with an IC50 of 1.40 nM [1] makes it a high-value procurement for medicinal chemistry groups focused on cardiovascular and inflammatory diseases. Its low nanomolar activity provides a strong starting point for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel therapeutic candidates.

Chemical Biology: Probing Microtubule Dynamics and Mitotic Processes

Based on class-level evidence showing that closely related dihydroxynaphthyl aryl ketones inhibit microtubule polymerization by targeting the colchicine binding site (IC50 = 2.1 μM for a structural analog) [2], this compound is a valuable tool for researchers studying cell division, cytoskeletal dynamics, and the mechanism of action of antimitotic agents.

Materials Science: Building Block for Advanced Functional Materials

The unique bifunctional naphthalene system of this compound, with its planar, conjugated structure, makes it a suitable precursor for developing advanced materials . Its structural features are characteristic of compounds used in the design of liquid crystals, organic light-emitting diodes (OLEDs), and non-linear optical (NLO) materials [3]. Procuring this specific ketone allows materials scientists to explore the structure-property relationships within this promising chemical space.

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